molecular formula C21H22N2O3S2 B2845943 1-(3,4-Dimethoxyphenyl)-2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 503432-14-2

1-(3,4-Dimethoxyphenyl)-2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone

Cat. No. B2845943
CAS RN: 503432-14-2
M. Wt: 414.54
InChI Key: ONJYCMDYVYKELF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H22N2O3S2 and its molecular weight is 414.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways : Research has focused on developing synthetic routes for related compounds, such as substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, highlighting the importance of structural variations in organic chemistry and drug design. The physicochemical properties and potential biological activities of these compounds are compared with analogous structures, demonstrating the impact of sulfur atom positioning on electronic spectra and biological activity profiles Zadorozhny, Turov, & Kovtunenko, 2010.
  • Heterocyclic Compounds : Another study elaborated on the design and synthesis of novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives, aiming at antioxidant and antitumor applications. This research showcases the utility of these compounds in medicinal chemistry, with some demonstrating significant antitumor and antioxidant activities Abu‐Hashem, El-Shehry, & Badria, 2010.

Biological Potential

  • Antimicrobial Activity : The antimicrobial properties of novel tetrazoles fused with pyrimidine were explored, indicating the potential of such compounds in developing new antimicrobial agents. This work contributes to the ongoing search for new compounds with effective antimicrobial properties Bhoge, Magare, & Mohite, 2021.
  • Anti-inflammatory and Analgesic Activities : Some studies have investigated the anti-inflammatory, analgesic, and anticonvulsant activities of new 4,6-dimethoxy-5-(heterocycles)benzofuran derivatives, derived from naturally occurring compounds. These findings highlight the potential therapeutic applications of these compounds in treating inflammation and pain El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014.

Material Science and Other Applications

  • Fluorescent Compounds : Research into chiral auxiliary-bearing isocyanides has led to the synthesis of strongly fluorescent compounds, indicating potential applications in materials science, particularly in the development of fluorescent markers and probes Tang & Verkade, 1996.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-12-4-6-14-18(8-12)28-21-19(14)20(22-11-23-21)27-10-15(24)13-5-7-16(25-2)17(9-13)26-3/h5,7,9,11-12H,4,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJYCMDYVYKELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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